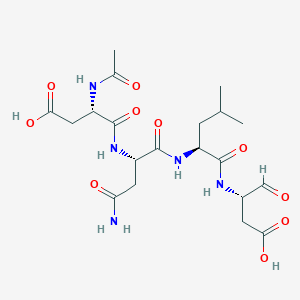
Ac-DNLD-CHO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DNLD-CHO is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potency and Selectivity
In comparative studies, Ac-DNLD-CHO demonstrated a potent inhibitory effect on caspase-3 with an IC50 value of 0.68 nM, comparable to the well-established inhibitor Ac-DEVD-CHO (IC50 = 0.288 nM). In contrast, its inhibitory activity against other caspases (caspase-7, -8, and -9) was significantly weaker, indicating an approximate 80-fold selectivity for caspase-3 over caspase-7 . This selectivity is crucial in designing therapies that target specific apoptotic pathways.
Neurodegenerative Diseases
This compound holds promise as a therapeutic agent in neurodegenerative diseases where caspase-mediated apoptosis plays a critical role. Its ability to selectively inhibit caspase-3 could potentially mitigate neuronal cell death associated with conditions like Alzheimer's disease and Parkinson's disease . The compound may serve as a lead for developing non-peptidic pharmaceuticals aimed at treating these disorders.
Cancer Research
In cancer therapy, the modulation of apoptosis is vital for controlling tumor growth. By inhibiting caspase-3 selectively, this compound could be used to enhance the efficacy of existing treatments or to develop new strategies that promote cancer cell death while sparing normal cells .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits caspase-3 activity in various cellular models. For instance, studies utilizing fluorometric substrates demonstrated that the compound could prevent substrate cleavage by caspase-3 while having minimal effects on other caspases .
Computational Studies
Computational docking studies have provided insights into the binding affinity and interaction dynamics of this compound with caspase-3. These analyses revealed that the binding free energy correlates well with experimental inhibition values, supporting the rational design approach used in developing this inhibitor .
Data Summary Table
| Inhibitor | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) |
|---|---|---|---|---|
| This compound | 0.68 | 55.7 | >200 | >200 |
| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |
| Ac-DQTD-CHO | 1.27 | 21.8 | 9.75 | 14.5 |
| Ac-DMQD-CHO | 13.3 | >200 | >200 | >200 |
特性
分子式 |
C20H31N5O10 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32)/t11-,12-,13-,14-/m0/s1 |
InChIキー |
XZGUQURUQBIHMG-XUXIUFHCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
配列 |
DNLD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















